Retapamulin

Description

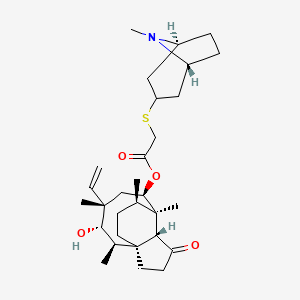

Structure

2D Structure

Propriétés

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18-,19+,20-,21+,22?,24-,26+,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZYTFJPGGDRJD-FJJJPKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retapamulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.94e-04 g/L | |

| Record name | Retapamulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

224452-66-8 | |

| Record name | Retapamulin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224452668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retapamulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Retapamulin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETAPAMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MG6O8991R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retapamulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanism of Action of Retapamulin

Ribosomal Target Identification and Specificity in Bacteria

Retapamulin's action is highly specific to bacterial ribosomes, with negligible effects on eukaryotic ribosomes. brieflands.com This selectivity is a key factor in its clinical utility. The antibiotic targets the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. tga.gov.aueuropa.eudrugbank.comnih.gov

High-Affinity Binding to the Bacterial 50S Ribosomal Subunit

This compound binds with high affinity to the 50S ribosomal subunit in bacteria. nih.govnih.govasm.org This strong interaction is fundamental to its potent inhibitory activity. Studies have shown that the binding affinity of this compound to the ribosome is a key determinant of its antimicrobial potency. asm.org The binding is characterized by a low dissociation constant (Kd), indicating a stable and durable interaction with its target. asm.org This high-affinity binding ensures that the antibiotic can effectively disrupt protein synthesis even at low concentrations.

Precise Interaction with Domain V of 23S Ribosomal RNA

The binding site for this compound is located within Domain V of the 23S ribosomal RNA (rRNA), a highly conserved region within the peptidyl transferase center (PTC) of the 50S subunit. nih.govdrugbank.comjkscience.orgbioline.org.br This specific interaction is crucial for its mechanism of action. The tricyclic core of the this compound molecule interacts with nucleotides in this region through hydrophobic interactions and hydrogen bonds. pnas.org Key nucleotides involved in this interaction include A2503, U2504, G2505, U2506, C2452, and U2585. pnas.org This precise binding within the PTC directly interferes with the core functions of the ribosome.

Involvement of Ribosomal Protein L3 in the Binding Site

In addition to the 23S rRNA, ribosomal protein L3 is also a key component of the this compound binding site. tga.gov.aueuropa.eupediatriconcall.com Data indicates that the binding site is in the region of the ribosomal P site and peptidyl transferase center, involving protein L3. tga.gov.aueuropa.eudrugbank.com Mutations in the gene encoding ribosomal protein L3 have been shown to reduce susceptibility to pleuromutilins, further confirming its role in the binding and action of this compound. tga.gov.aueuropa.eu

Inhibition of Bacterial Protein Synthesis Pathways

By binding to the 50S ribosomal subunit, this compound disrupts multiple steps in the bacterial protein synthesis pathway, ultimately leading to the cessation of protein production and inhibition of bacterial growth. tga.gov.aueuropa.eunih.govdrugbank.com

Disruption of Peptidyl Transferase Activity

A primary mechanism of this compound is the inhibition of the peptidyl transferase activity of the ribosome. tga.gov.aueuropa.eunih.govnih.govdrugbank.com The peptidyl transferase center is responsible for catalyzing the formation of peptide bonds between amino acids, a fundamental step in protein elongation. creative-biolabs.com By binding within the PTC, this compound physically obstructs the proper positioning of the aminoacyl-tRNA substrates, thereby preventing peptide bond formation. nih.gov This direct inhibition of the ribosome's catalytic activity is a major contributor to its bacteriostatic effect. tga.gov.aueuropa.eu

Impact on the Formation and Biogenesis of Active 50S Ribosomal Subunits

This compound, a member of the pleuromutilin (B8085454) class of antibiotics, exerts its antibacterial effect by inhibiting bacterial protein synthesis. patsnap.com A crucial aspect of its mechanism involves disrupting the assembly of the large ribosomal subunit (50S). Evidence indicates that this compound prevents the normal formation of active 50S ribosomal subunits. drugbank.comnih.gov This action is a key differentiator from many other protein synthesis inhibitors.

The process of ribosome biogenesis is a complex and essential pathway for bacterial viability. This compound interferes with this pathway, leading to a bacteriostatic effect against common skin pathogens like Staphylococcus aureus and Streptococcus pyogenes. By binding to the 50S subunit, this compound not only inhibits the enzymatic activity of the ribosome but also appears to hinder the proper maturation and formation of new, functional 50S subunits. dovepress.com This dual inhibitory effect, targeting both translation and 50S subunit formation, distinguishes this compound's mode of action. researchgate.net Research using pulse-chase labeling experiments has confirmed the specific inhibition of 50S subunit biogenesis by this compound. researchgate.net

Comparative Analysis of Ribosomal Binding and Inhibition

Distinct Mode of Action from Other Ribosome-Targeting Antibiotic Classes

This compound's method of inhibiting bacterial protein synthesis is unique when compared to other classes of antibiotics that also target the ribosome. Its binding site is located on the 50S ribosomal subunit within the peptidyl transferase center (PTC), a critical hub for peptide bond formation. patsnap.comdrugbank.com Specifically, the binding site involves the ribosomal protein L3 and domain V of the 23S rRNA, near the ribosomal P-site. drugbank.com

By binding to this unique site, this compound inhibits peptidyl transfer, partially blocks the interaction of transfer RNA (tRNA) at the P-site, and disrupts the formation of active 50S subunits. drugbank.comasm.org This multifaceted mechanism of action distinguishes it from other major classes of ribosome-targeting antibiotics. brieflands.com For instance, while macrolides and this compound both act on the 50S subunit, they bind to different sites, which explains the lack of cross-resistance between them. asm.org This distinct mechanism is a significant advantage, as it minimizes the likelihood of target-specific cross-resistance with other antibiotic classes. nih.govasm.org

Table 1: Comparative Analysis of Ribosomal Binding Sites and Mechanisms

| Antibiotic Class | Primary Ribosomal Target | Binding Site/Mechanism | Reference |

|---|---|---|---|

| Pleuromutilins (this compound) | 50S Subunit | Binds to the peptidyl transferase center (PTC), involving protein L3; inhibits peptidyl transfer, blocks P-site, and prevents 50S subunit formation. | drugbank.comnih.gov |

| Macrolides | 50S Subunit | Binds to the nascent peptide exit tunnel, inhibiting translocation. | asm.orgwikipedia.org |

| Lincosamides | 50S Subunit | Binds near the PTC, overlapping with macrolide and streptogramin B binding sites; causes premature dissociation of peptidyl-tRNA. | brieflands.comwikipedia.org |

| Phenicols | 50S Subunit | Binds to the PTC, blocking the peptidyl transfer step. | brieflands.comwikipedia.org |

| Oxazolidinones | 50S Subunit | Binds to the A-site of the PTC, preventing the formation of the initiation complex. | brieflands.com |

| Streptogramins | 50S Subunit | Act synergistically; Streptogramin A inhibits peptide bond formation, while Streptogramin B inhibits protein export by blocking the exit tunnel. | brieflands.comwikipedia.org |

Selective Action on Prokaryotic Ribosomes without Affecting Eukaryotic Ribosomal Protein Synthesis

A key characteristic of this compound's therapeutic utility is its high selectivity for prokaryotic ribosomes over their eukaryotic counterparts. patsnap.combrieflands.com This selectivity ensures that the antibiotic primarily targets bacterial cells, minimizing effects on human cells. patsnap.com The basis for this specificity lies in the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. patsnap.comquora.com Although the fundamental process of protein synthesis is similar, the molecular architecture of the ribosomes, including the rRNA and ribosomal proteins that constitute the binding sites for antibiotics, differs significantly. quora.com

This compound binds with high affinity to the bacterial ribosome but does not significantly interact with or inhibit mammalian protein synthesis in eukaryotic ribosomes. brieflands.comnih.gov This selective inhibition is a critical feature, contributing to its profile as an effective antibacterial agent. patsnap.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Amoxicillin/clavulanate |

| Azithromycin |

| Carbomycin |

| Ceftriaxone (B1232239) |

| Cephalexin |

| Chloramphenicol |

| Clindamycin (B1669177) |

| Daptomycin |

| Erythromycin (B1671065) |

| Fusidic acid |

| Levofloxacin |

| Linezolid |

| Metronidazole |

| Mupirocin (B1676865) |

| Neomycin |

| Oxazolidinones |

| Pleuromutilin |

| Puromycin |

| Quinupristin/dalfopristin |

| This compound |

| Tiamulin (B153960) |

| Valnemulin (B25052) |

Antimicrobial Spectrum and Potency of Retapamulin: in Vitro Characterization

Gram-Positive Bacterial Spectrum

Retapamulin exhibits a broad spectrum of in vitro activity against many Gram-positive organisms. brieflands.comoup.com Its efficacy extends to several clinically significant pathogens, including those that have developed resistance to other classes of antibiotics. ihma.com

Staphylococcus aureus (Methicillin-Susceptible and Methicillin-Resistant Strains)

This compound demonstrates excellent in vitro activity against Staphylococcus aureus, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. ihma.com Studies have consistently reported low Minimum Inhibitory Concentration (MIC) values, indicating high potency. The MIC required to inhibit 90% of isolates (MIC90) for S. aureus is consistently documented as 0.12 µg/mL. nih.govnih.govasm.org This activity is maintained against S. aureus strains that are resistant to other antimicrobial agents such as mupirocin (B1676865), fusidic acid, erythromycin (B1671065), and quinolones. ihma.comnih.govasm.orgoup.com For instance, this compound has been shown to be active against 94% of mupirocin-resistant S. aureus isolates. nih.gov Even in strains with reduced susceptibility to vancomycin (B549263) or linezolid, this compound generally retains its potency, although resistance has been noted in some linezolid-resistant isolates possessing the cfr gene. nih.govresearchgate.net

| Strain | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| S. aureus (Overall) | 1975 | 0.06 | 0.12 | 0.004–0.5 |

| S. aureus (Methicillin-Susceptible) | - | 0.06 | 0.125 | 0.03 - 0.125 |

| S. aureus (Methicillin-Resistant) | 155 | - | 0.12 | - |

| S. aureus (Mupirocin-Resistant) | 16 | - | - | - |

Data sourced from multiple studies. brieflands.comnih.govportico.org

Streptococcus pyogenes

This compound is highly potent against Streptococcus pyogenes (Group A Streptococcus). nih.govnih.govnih.gov The MIC90 for S. pyogenes is reported to be as low as ≤0.015 to 0.03 µg/mL. portico.orgnih.gov This potent activity is observed regardless of the isolates' resistance to other antibiotics like macrolides. brieflands.comnih.gov In comparative studies, this compound was found to be significantly more active than other topical agents against S. pyogenes. nih.gov For example, based on MIC90 values, it was at least four-fold more active than mupirocin. nih.gov The MIC range for this compound against S. pyogenes is consistently narrow, from ≤0.015 to 0.12 µg/mL. nih.govnih.gov

| Strain | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| S. pyogenes (Overall) | 1918 | 0.03 | 0.03 | 0.004–0.25 |

| S. pyogenes (Macrolide-Susceptible) | - | 0.016 | 0.03 | 0.016 - 0.03 |

| S. pyogenes (Macrolide-Resistant) | 187 | 0.016 | 0.016 | 0.008 - 0.03 |

Data sourced from multiple studies. brieflands.comportico.orgnih.gov

Coagulase-Negative Staphylococci (Staphylococcus epidermidis)

This compound demonstrates good in vitro activity against coagulase-negative staphylococci (CoNS), including Staphylococcus epidermidis. oup.comnih.govnih.gov For CoNS, the MIC90 is reported to be 0.06 to 0.12 µg/mL. ihma.comnih.govnih.gov This efficacy is retained against CoNS isolates that are resistant to methicillin (B1676495) or mupirocin. portico.org All tested isolates of CoNS in a global surveillance study were inhibited by ≤ 0.5 μg/mL of this compound.

| Strain | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Coagulase-Negative Staphylococci | 975 | 0.06 | 0.06 | ≤0.002–0.5 |

| S. epidermidis | - | - | 0.12 | - |

Data sourced from multiple studies. portico.orgnih.gov

Other Streptococcal Species (Streptococcus agalactiae, Viridans Group Streptococci, Streptococcus pneumoniae)

The antimicrobial activity of this compound extends to other streptococcal species. oup.comnih.govnih.gov It is highly active against beta-hemolytic streptococci, with MIC90 values for Streptococcus agalactiae (Group B Streptococcus) reported at 0.03 to 0.06 µg/mL. nih.govportico.org The compound is slightly less active against viridans group streptococci, with an MIC90 of 0.12 to 0.25 µg/mL. nih.govportico.org this compound has also shown good activity against Streptococcus pneumoniae, with a reported MIC90 of 0.12 µg/mL. brieflands.comnih.gov

| Strain | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| S. agalactiae | 941 | 0.03 | 0.06 | 0.008–0.25 |

| Viridans Group Streptococci | 930 | 0.06 | 0.25 | ≤0.002–0.5 |

| S. pneumoniae | - | 0.06 | 0.12 | 0.03 - 0.12 |

Data sourced from multiple studies. brieflands.comportico.org

Propionibacterium acnes and Corynebacterium spp.

This compound has demonstrated potent in vitro activity against anaerobic bacteria often associated with skin conditions, such as Propionibacterium acnes (now Cutibacterium acnes). oup.comnih.govbioline.org.br Against 117 clinical isolates of P. acnes, this compound had an MIC90 of 0.25 µg/ml and was effective against strains resistant to other agents like erythromycin and clindamycin (B1669177). nih.gov this compound is also active in vitro against Corynebacterium species. brieflands.comoup.comoup.com

| Strain | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Propionibacterium acnes | 117 | - | 0.25 | - |

Data sourced from a 2005 study. nih.gov

Micrococcus spp.

In vitro studies have confirmed that this compound is active against Micrococcus species, which are part of the normal skin flora but can occasionally be opportunistic pathogens. brieflands.comoup.comoup.com

Gram-Negative Bacterial Activity

Activity Against Haemophilus influenzae and Moraxella catarrhalis

This compound demonstrates notable in vitro activity against specific Gram-negative bacteria, particularly Haemophilus influenzae and Moraxella catarrhalis, which are common respiratory pathogens. nih.govbrieflands.comdovepress.com Studies have shown that this compound can effectively inhibit the growth of these organisms. asm.orgnih.gov

For Haemophilus influenzae, the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) has been reported to be 2 µg/mL. asm.orgnih.gov In the case of Moraxella catarrhalis, this compound exhibits even greater potency, with a reported MIC90 of 0.03 µg/mL. asm.orgnih.gov This highlights its potential efficacy against these particular Gram-negative pathogens. oup.comjkscience.org

Limited Efficacy Against Other Gram-Negative Organisms

While effective against H. influenzae and M. catarrhalis, the antimicrobial spectrum of this compound against other Gram-negative bacteria is significantly limited. brieflands.combioline.org.brskintherapyletter.com Research indicates that this compound has minimal to no activity against Enterobacteriaceae and other common Gram-negative bacilli. bioline.org.brasm.org One study that tested 151 enteric Gram-negative bacilli found that this compound had very little in vitro activity against them. asm.org This specificity underscores its targeted application rather than broad-spectrum Gram-negative coverage.

Anaerobic Bacterial Activity

This compound has demonstrated favorable in vitro activity against a range of anaerobic bacteria, which are often involved in skin and soft tissue infections. nih.govdovepress.comtga.gov.au

Activity Against Gram-Positive Anaerobic Cocci

This compound shows good activity against Gram-positive anaerobic cocci. brieflands.combrieflands.com In one study, all investigated strains of anaerobic Gram-positive cocci were inhibited by this compound at a concentration of ≤2 mg/L, with the exception of a single Ruminococcus spp. strain. oup.comoup.com Specifically, all strains of Finegoldia magna were inhibited by ≤0.125 mg/L of this compound. oup.com Furthermore, this compound was found to be more active than comparators like clindamycin, metronidazole, and ceftriaxone (B1232239) against these organisms. oup.comnih.gov

Activity Against Prevotella spp., Porphyromonas spp., and Fusobacterium spp.

This compound is also potent against several Gram-negative anaerobic bacilli commonly associated with various infections. jkscience.orgbioline.org.br Studies have shown that it is as effective as co-amoxiclav, imipenem, metronidazole, and clindamycin against Prevotella spp., Porphyromonas spp., and Fusobacterium spp. jkscience.orgbioline.org.brbrieflands.com

Specifically, one study reported that a concentration of 0.25 mg/L of this compound was sufficient to inhibit all tested strains of Prevotella spp. and Porphyromonas spp. oup.com For Fusobacterium nucleatum, all strains were inhibited at a concentration of 2 mg/L. oup.com However, two multiresistant strains of Fusobacterium varium required a higher concentration of 8 mg/L for inhibition. oup.com

In Vitro Susceptibility Studies and Minimum Inhibitory Concentrations (MICs)

The in vitro susceptibility of various bacteria to this compound has been extensively evaluated through the determination of Minimum Inhibitory Concentrations (MICs). These studies confirm the potent activity of this compound against key pathogens in skin and soft tissue infections while also defining its spectrum of activity. The reference agar (B569324) dilution method (M11-A6) established by the Clinical and Laboratory Standards Institute (CLSI) is a standard method used for these determinations. oup.comoup.comnih.gov

The MIC is a critical measure, defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. oup.com For this compound, MIC values are typically low for susceptible organisms, indicating high potency. For instance, against Staphylococcus aureus and Streptococcus pyogenes, the MIC ranges are reported to be 0.03 to 0.25 µg/mL and 0.008 to 0.03 µg/mL, respectively. bioline.org.brresearchgate.net

A global surveillance program has provided extensive data on this compound's in vitro activity. nih.gov This program, along with other published studies, has established a range of MIC90 values for common pathogens. nih.govportico.org For example, the MIC90 for S. aureus is consistently reported as 0.12 µg/mL. nih.govnih.gov

The following tables provide a summary of this compound's in vitro activity against various bacteria based on reported MIC values.

Table 1: this compound MICs for Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

|---|---|---|---|

| Haemophilus influenzae | - | 2 asm.orgnih.gov | - |

Table 2: this compound MICs for Anaerobic Bacteria

| Organism/Group | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

|---|---|---|---|

| Gram-Positive Anaerobic Cocci | - | ≤2 oup.com | - |

| Finegoldia magna | ≤0.125 oup.com | ≤0.125 oup.com | - |

| Prevotella spp. | - | ≤0.25 oup.com | - |

| Porphyromonas spp. | - | ≤0.25 oup.com | - |

| Fusobacterium nucleatum | - | ≤2 oup.com | - |

Bacteriostatic and Bactericidal Properties at Elevated Concentrations

This compound's antimicrobial action is primarily characterized as bacteriostatic, meaning it inhibits the growth and reproduction of bacteria. ijdvl.com However, at significantly elevated concentrations, it can exhibit bactericidal (bacteria-killing) activity. ijdvl.comjkscience.orgbrieflands.comvirginia.edudrugbank.comnih.gov This transition from bacteriostatic to bactericidal is a key feature of its in vitro profile.

The distinction between these two properties is quantified by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth, with the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. asm.orgasm.org For this compound, the MBC is substantially higher than its MIC against key pathogens like Staphylococcus aureus and Streptococcus pyogenes, with reports suggesting the MBC can be 512 to 1024 times greater than the MIC. jkscience.org Some sources even indicate the MBC is 1,000 times higher than the MIC. brieflands.comvirginia.edudrugbank.comnih.gov

Detailed studies have established specific MBC values for various bacteria. Research has shown that for S. aureus, the MBC90 (the MBC required to kill 90% of the tested strains) is 128 µg/ml, while for coagulase-negative staphylococci and S. pyogenes, the MBC90 values are 64 µg/ml and 16 µg/ml, respectively. asm.orgnih.gov In one study, the bactericidal concentration of this compound against S. epidermidis and S. pyogenes isolates was found to be in the range of 0.5 to 8 µg/ml, whereas against S. aureus isolates, MBCs were ≥16 μg/ml, indicating a more pronounced bacteriostatic effect against this particular species in that analysis. nih.gov

The relationship between the MIC and MBC is a critical parameter in defining an antibiotic's cidal activity. The high MBC-to-MIC ratios for this compound confirm its predominantly bacteriostatic nature at standard concentrations. asm.orgnih.gov

Table 1: Minimum Bactericidal Concentration (MBC) of this compound for Key Bacterial Species

| Bacterial Species | MBC90 (µg/ml) | MBC Range (µg/ml) |

| Staphylococcus aureus | 128 asm.orgnih.gov | ≥16 nih.gov |

| Coagulase-negative staphylococci | 64 asm.orgnih.gov | - |

| Staphylococcus epidermidis | - | 0.5 - >16 nih.gov |

| Streptococcus pyogenes | 16 asm.orgnih.gov | 0.5 - 8 nih.gov |

| Escherichia coli | 500 | - |

Table 2: Ratio of Minimum Bactericidal Concentration to Minimum Inhibitory Concentration (MBC/MIC) for this compound

| Bacterial Species | MIC90 (µg/ml) | MBC90 (µg/ml) | MBC90/MIC90 Ratio |

| Staphylococcus aureus | 0.12 asm.orgnih.gov | 128 asm.orgnih.gov | 1,024 asm.orgnih.gov |

| Coagulase-negative staphylococci | 0.12 asm.org | 64 asm.orgnih.gov | 512 asm.orgnih.gov |

| Streptococcus pyogenes | 0.06 asm.org | 16 asm.orgnih.gov | 256 asm.orgnih.gov |

Time-kill curve studies, which measure the rate of bacterial killing over time, further illuminate the bactericidal potential of this compound at higher concentrations. mdpi.comfrontiersin.orgresearchgate.net These analyses demonstrate that the extent of bacterial killing is dependent on the concentration of the antibiotic. mdpi.com For example, against certain strains of Methicillin-resistant Staphylococcus aureus (MRSA), this compound has demonstrated a bactericidal effect at concentrations of two to four times the MIC. mdpi.com

Mechanisms of Bacterial Resistance to Retapamulin

Ribosomal Target Modification Mechanisms

Retapamulin exerts its antibacterial effect by binding specifically to the 50S ribosomal subunit, particularly in the region of the peptidyl transferase center (PTC) brieflands.comjkscience.orgnih.govpatsnap.com. This binding inhibits peptidyl transferase activity, partially blocks P-site interactions, and prevents the normal formation of active 50S ribosomal subunits, thereby inhibiting bacterial protein synthesis through multiple mechanisms . Resistance can arise from alterations to this ribosomal target, either through mutations in the rRNA or changes in the ribosomal proteins, which directly interfere with antibiotic binding and peptide bond formation brieflands.com.

Mutational resistance to this compound primarily impacts the 50S ribosomal subunit brieflands.com. This compound binds to domain V of the 23S rRNA within the 50S ribosomal subunit jkscience.orgnih.gov. Mutations within this conserved region of the ribosome, or in multi-copy ribosomal RNA (rrn) operons, can lead to reduced susceptibility brieflands.com.

Mutations in the rplC gene, which encodes ribosomal protein L3, are a significant mechanism of resistance to pleuromutilins, including this compound brieflands.comjkscience.orgasm.orgresearchgate.netbioline.org.broup.comresearchgate.netnih.gov. Studies have shown a stepwise reduction in pleuromutilin (B8085454) susceptibility that correlates with the stepwise acquisition of mutations in rplC jkscience.orgbioline.org.br. For instance, in Staphylococcus aureus, the L3 S158 mutation in rplC has been observed to promote resistance to tiamulin (B153960) by altering the conformation of the antibiotic binding site brieflands.com.

Stepwise mutations in rplC can confer higher levels of resistance compared to single mutations researchgate.net. Prolonged exposure of S. aureus strains to this compound in multi-step passage experiments has resulted in increased minimum inhibitory concentrations (MICs), which, in some instances, correlated with the presence of two mutations in rplC asm.org. Despite this, target-specific resistance to this compound is generally slow to emerge, partly due to the requirement for multiple mutations (e.g., three mutations) to achieve a significant effect on activity, and the associated fitness cost of these mutations to the bacteria asm.org. One study noted a first-step mutation in the rplC gene in an S. aureus isolate, but this was not linked to a phenotypic reduction in this compound susceptibility, as the MIC remained low at 0.25 mg/L oup.com.

The cfr gene, often found on plasmids, is a significant determinant of multidrug resistance brieflands.com. This gene encodes an enzyme, Cfr rRNA methyltransferase, which modifies the adenine (B156593) residue at position 2503 (A2503) in the enzymatic center of the 23S rRNA brieflands.comjkscience.orgoup.comoup.comnih.govpnas.org. This site is a crucial binding region for several classes of antibiotics nih.gov.

The presence of the cfr gene in bacterial cells confers a multidrug resistance phenotype known as PhLOPS, which encompasses resistance to phenicols, lincosamides, macrolides, oxazolidinones, pleuromutilins, and streptogramin A brieflands.comjkscience.orgoup.comoup.comnih.govpnas.org. The Cfr-mediated methylation at A2503 directly or indirectly interferes with antibiotic binding by causing a conformational shift in the A2503 nucleotide nih.gov. This mechanism of cross-resistance, particularly in staphylococci, is considered an emerging global health threat due to its broad impact on several important antimicrobial classes brieflands.com.

Propensity for Resistance Selection: In Vitro Studies

In vitro studies consistently indicate that this compound has a low potential for the selection of resistant mutants brieflands.comskintherapyletter.combioline.org.brasm.orgportico.orgnih.govscilit.comresearchgate.netnih.gov. If resistance does develop, it is typically a slow and gradual process bioline.org.brnih.govscilit.com.

Multistep resistance selection studies, where bacterial strains are serially passaged in the presence of sub-inhibitory concentrations of this compound, have provided insights into this propensity. For example, in a study involving four MRSA strains with an initial this compound MIC of 0.25 µg/mL, the final MIC after 55 passages increased to 8 µg/mL for three strains and 4 µg/mL for the remaining strains brieflands.com. This demonstrates the potential for mutational resistance affecting the 50S ribosomal subunit, albeit through a gradual increase in MIC. brieflands.com

This compound has demonstrated the lowest rate of spontaneous mutations in single-step passaging experiments and the lowest parent and selected mutant MICs in multistep passaging when compared to other tested drugs against Staphylococcus aureus and Streptococcus pyogenes strains that yielded resistant clones bioline.org.brnih.govscilit.com. The highest this compound MIC observed from serial passage of S. aureus and S. pyogenes in sub-minimum inhibitory concentrations (sub-MICs) was 2 µg/mL . Notably, no development of resistance was observed during treatment with this compound in clinical study programs .

Specific in vitro studies highlight this compound's low propensity to select for resistance in S. pyogenes and S. aureus bioline.org.brasm.orgportico.orgnih.govscilit.com. Both single-step and multistep studies support this observation jkscience.orgbioline.org.br.

In passage studies, the increase in this compound MICs for S. aureus was minimal. For three S. aureus strains, the MICs increased only two to fourfold, reaching 0.12 µg/mL after 55 passages asm.org. Similarly, for S. pyogenes 257, the this compound MIC increased from 0.016 µg/mL to 0.06 µg/mL, representing a fourfold increase asm.org. The frequency of spontaneous resistance to this compound in S. aureus WCUH29 and S. pyogenes 257 was found to be exceptionally low, with no resistant colonies observed at 4x and 10x the MIC, indicating frequencies of <5.0 × 10⁻⁹ and <2.6 × 10⁻⁹, respectively asm.org.

Table 1: Changes in this compound MICs in Multistep Resistance Selection Studies

| Organism/Strain | Initial MIC (µg/mL) | Final MIC (µg/mL) at Passage 55 | Fold Increase | Citation |

| MRSA (3 strains) | 0.25 | 8 | 32 | brieflands.com |

| MRSA (1 strain) | 0.25 | 4 | 16 | brieflands.com |

| S. aureus (n=3) | - | 0.12 | 2-4 | asm.org |

| S. pyogenes 257 | 0.016 | 0.06 | 4 | asm.org |

Table 2: Frequency of Spontaneous Resistance to this compound

| Organism/Strain | Concentration Tested | Frequency of Resistance | Citation |

| S. aureus WCUH29 | 4x MIC, 10x MIC | < 5.0 × 10⁻⁹ | asm.org |

| S. pyogenes 257 | 4x MIC, 10x MIC | < 2.6 × 10⁻⁹ | asm.org |

Gradual Development of Resistance when it Occurs

Bacterial resistance to this compound has been observed to develop gradually through a multistep process following exposure to sub-lethal concentrations of the antibiotic. brieflands.combioline.org.br In in vitro studies, serial passaging of Staphylococcus aureus (MRSA) strains in the presence of this compound, starting with an initial Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, led to a progressive increase in MIC values. brieflands.comasm.org For instance, after 55 passages, the final MIC reached 8 µg/mL for three of the tested strains and 4 µg/mL for the remaining strain. brieflands.com

This gradual increase in MIC suggests the potential for mutational resistance, primarily involving alterations within the 50S ribosomal subunit, the target of this compound. brieflands.comasm.org The development of resistance is characterized as slow and gradual, requiring more passages and occurring at a lower magnitude compared to resistance development against other topical agents such as mupirocin (B1676865) or fusidic acid. bioline.org.brasm.orgdovepress.comvirginia.edunih.govskintherapyletter.comscilit.com The highest this compound MIC reported from serial passage studies of S. aureus and Streptococcus pyogenes in sub-inhibitory concentrations was 2 µg/ml. tga.gov.au

The main mechanism identified for reduced this compound susceptibility in vitro involves mutations in the ribosomal protein L3, encoded by the rplC gene. bioline.org.brasm.orgvirginia.edutga.gov.auasm.orgjkscience.org These mutations can occur in a stepwise fashion, with first- and second-step mutations typically causing a slight (4- to 32-fold) increase in this compound MICs. asm.org

Table 1: Increase in this compound MICs in MRSA Strains After Multistep Passaging

| MRSA Strain | Initial MIC (µg/mL) | Final MIC at Passage 55 (µg/mL) brieflands.com |

| Strain 1 | 0.25 | 8 |

| Strain 2 | 0.25 | 8 |

| Strain 3 | 0.25 | 8 |

| Strain 4 | 0.25 | 4 |

Cross-Resistance Profiles with Other Antibiotic Classes

This compound's distinct mode of action generally results in a low potential for target-specific cross-resistance with other established classes of antibacterial agents. dovepress.comtga.gov.aujkscience.orgresearchgate.netoup.comresearchgate.netnih.govpatsnap.comeuropa.euasm.org This differentiation stems from its unique interaction with the bacterial ribosome, setting it apart from other protein synthesis inhibitors. brieflands.comdovepress.comvirginia.edutga.gov.auasm.orgpatsnap.comeuropa.eunih.gov

This compound has demonstrated retained activity against bacterial isolates that are resistant to a wide range of other antibiotic classes. These include β-lactams, macrolides, ketolides, fusidic acid, mupirocin, azithromycin, levofloxacin, quinolones, vancomycin (B549263), and other protein synthesis inhibitors. brieflands.comdovepress.comvirginia.eduskintherapyletter.comtga.gov.auresearchgate.netresearchgate.netasm.orgportico.orgoup.com For instance, it exhibits high efficacy against S. aureus isolates resistant to erythromycin (B1671065), mupirocin, and oxacillin, as well as against coagulase-negative staphylococci resistant to mupirocin and oxacillin. dovepress.com Furthermore, this compound maintains potent in vitro activity against methicillin-resistant S. aureus (MRSA) strains. brieflands.comvirginia.eduoup.com

This compound selectively inhibits bacterial protein synthesis by binding to a unique site on the 50S subunit of the bacterial ribosome. brieflands.comvirginia.edutga.gov.aupatsnap.comeuropa.euasm.orgnih.gov This specific binding site involves ribosomal protein L3 and is situated within the region of the ribosomal P site and peptidyl transferase center. brieflands.comtga.gov.aueuropa.eunih.gov By interacting with this distinct site, pleuromutilins like this compound inhibit peptidyl transfer, partially block P-site interactions, and prevent the normal formation of active 50S ribosomal subunits, thereby inhibiting bacterial protein synthesis through multiple mechanisms. brieflands.comtga.gov.aueuropa.eunih.gov

This unique mechanism of action is critical because it minimizes the potential for target-specific cross-resistance with other antibiotic classes that also target the ribosome but bind at different sites, such as macrolides, lincosamides, phenicols, oxazolidinones, and streptogramins. brieflands.comdovepress.comtga.gov.auasm.orgjkscience.orgresearchgate.netoup.comresearchgate.netnih.govpatsnap.comeuropa.eu

Despite the generally low potential for cross-resistance, epidemiological findings indicate that this compound-resistant isolates can frequently exhibit cross-resistance with linezolid. brieflands.comresearchgate.net This observed cross-resistance is often mediated by the cfr gene, which encodes for an rRNA methyltransferase. brieflands.combioline.org.brtga.gov.aujkscience.org The cfr gene confers a multidrug resistance phenotype by methylating the adenine residue at position 2503 in the enzymatic center of the 23S rRNA. This modification affects the binding site for several antibiotic classes, including phenicols, lincosamides, oxazolidinones (such as linezolid), pleuromutilins, and streptogramin A. brieflands.combioline.org.brtga.gov.aujkscience.orgasm.org

Additionally, mutations in ribosomal protein L3 have been associated with resistance to both pleuromutilins, like this compound and tiamulin, and oxazolidinones, such as linezolid, due to the overlapping nature of their binding sites within the peptidyl transferase center. brieflands.comasm.orgmdpi.com

Epidemiology of this compound Resistance from In Vitro Surveillance Data

Data regarding the worldwide prevalence of this compound resistance among clinical isolates of Gram-positive cocci are reported as scanty. brieflands.comresearchgate.net When observed, resistance rates typically range from less than 1% to 2.6%. brieflands.comresearchgate.net Most studies report negligible this compound resistance rates among MRSA isolates, even those that demonstrate resistance to other antibiotics, including vancomycin, linezolid, mupirocin, and fusidic acid. brieflands.comresearchgate.net

Global surveillance programs have investigated the in vitro activity of this compound against a broad spectrum of clinical isolates. portico.org In such programs, over 99% of more than 16,000 S. aureus or S. pyogenes isolates tested in in vitro studies and clinical trials were inhibited by a this compound concentration of <2 µg/mL. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established an epidemiological cut-off value for wild-type susceptibility of 0.5 mg/L for this compound against S. aureus. oup.com

Structural Biology and Structure Activity Relationship Sar of Retapamulin and Pleuromutilins

Pleuromutilin (B8085454) Core Structure and Semisynthetic Modifications

The journey of retapamulin begins with its natural precursor, pleuromutilin, a diterpenoid compound first isolated from fungi of the Clitopilus genus (formerly Pleurotus). brieflands.comwikipedia.org Pleuromutilin possesses a distinctive tricyclic 5-6-8 core structure known as the mutilin (B591076) core, along with a glycolic ester side chain at the C-14 position. mdpi.comescholarship.orgresearchgate.net This foundational scaffold serves as the starting point for a host of semisynthetic derivatives designed to improve upon the modest in vitro activity of the parent compound. researchgate.net

Extensive research has demonstrated that modifications, particularly at the C-14 side chain, are a highly effective strategy for enhancing antibacterial activity. asm.orgresearchgate.netnih.gov This has led to the development of several clinically significant pleuromutilin derivatives, including tiamulin (B153960) and valnemulin (B25052) for veterinary use, and this compound and lefamulin (B1674695) for human medicine. brieflands.comwikipedia.orgmdpi.combiorxiv.org These modifications often involve replacing the glycolic acid side chain with other acyl residues, such as basic thioether side chains, which have been shown to markedly improve antibacterial potency. asm.orgresearchgate.net

Significance of Structural Modifications for Antimicrobial Activity

The antimicrobial power of this compound and other pleuromutilin derivatives is not merely a function of their core structure but is significantly amplified by strategic chemical alterations. These modifications fine-tune the molecule's interaction with its ribosomal target, leading to enhanced inhibitory effects.

Influence of the Thioether Group at the C-22 Position

A key innovation in the development of potent pleuromutilin antibiotics was the introduction of a thioether group at the C-22 position of the C-14 side chain. asm.orgresearchgate.netnih.gov Structure-activity relationship (SAR) studies have consistently shown that the presence of this thioether linkage is crucial for enhancing antibacterial activity. asm.orgresearchgate.netresearchgate.netnih.gov This modification is a hallmark of clinically relevant pleuromutilins, including this compound, tiamulin, and valnemulin. researchgate.netfrontiersin.org Derivatives containing a thioether substituent generally exhibit more potent activity against Gram-positive bacteria compared to their sulfoxide-type counterparts. researchgate.netfrontiersin.org

Role of Modifications at the C-14 Side Chain (e.g., Glycolic Acid Chain)

The C-14 side chain of the pleuromutilin scaffold is the most extensively modified position and represents the most promising avenue for enhancing antibacterial activity and improving properties like water solubility. asm.orgnih.govmdpi.comfrontiersin.orgoup.com The replacement of the original glycolic acid chain has led to the discovery of numerous derivatives with significantly improved antimicrobial profiles. asm.orgresearchgate.net For instance, the creation of tiamulin and valnemulin resulted from molecular modifications at this very chain. asm.orgresearchgate.net this compound itself features a [(1R,3s,5R)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]sulfanyl]acetyl side chain, a modification that contributes to its potent activity against key skin pathogens like Staphylococcus aureus and Streptococcus pyogenes. asm.org The C-14 extension of pleuromutilin derivatives extends towards the P-site of the ribosome, sterically hindering the proper positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation. mdpi.commdpi.comnih.gov

X-ray Crystallographic Analysis of Ribosome-Retapamulin Complexes

The precise mechanism by which this compound and its analogs inhibit bacterial protein synthesis has been illuminated by high-resolution X-ray crystallographic studies of these antibiotics bound to the bacterial ribosome. These studies provide an atomic-level view of the drug-target interaction, revealing the critical contacts and conformational changes that underpin their inhibitory action.

Atomic-Level Interactions at the Peptidyl Transferase Center

This compound and other pleuromutilins exert their antibacterial effect by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. brieflands.comnih.govpatsnap.combiorxiv.orgnih.gov This is the active site responsible for catalyzing the formation of peptide bonds, the fundamental step in protein synthesis. patsnap.comweizmann.ac.il

Crystal structures of the Deinococcus radiodurans large ribosomal subunit complexed with this compound and other derivatives show that the tricyclic core of the antibiotic binds within a hydrophobic pocket near the A-site of the PTC. mdpi.compnas.orgnih.gov The C-14 side chain extends into the P-site, directly interfering with the placement of tRNA molecules. mdpi.commdpi.compnas.orgnih.gov A crucial interaction involves a hydrogen bond network with the nucleotide G2061, which engages the essential keto group of the pleuromutilin molecule. pnas.orgnih.gov Beyond this, the interactions of the C-14 extension with the ribosome are primarily minor hydrophobic contacts, which explains the PTC's tolerance for diversity in this part of the antibiotic. pnas.orgnih.gov This unique binding mode, which is distinct from other ribosome-targeting antibiotics like macrolides and lincosamides, is responsible for the lack of cross-resistance. brieflands.comasm.orgasm.org

Induced-Fit Mechanisms in Ribosomal Binding and Conformational Rearrangements

The binding of this compound to the ribosome is not a simple lock-and-key mechanism but rather a dynamic process involving an induced-fit mechanism. pnas.orgnih.govpnas.org The inherent flexibility of the ribosome is exploited by the antibiotic to achieve a tight and efficient binding mode. pnas.orgnih.gov Upon binding, significant conformational rearrangements occur in the rRNA, most notably in nucleotides U2506 and U2585. pnas.org

The conformational shift of U2506 effectively seals the binding pocket around the tricyclic core of the pleuromutilin, stabilizing the interaction through hydrophobic contacts. pnas.org This induced fit tightens the binding of the drug and is consistent with the slow dissociation rate of this compound from S. aureus ribosomes. pnas.org This dynamic interaction highlights a sophisticated interplay between the small molecule inhibitor and the large ribosomal machinery, leading to potent inhibition of a fundamental cellular process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pleuromutilin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a critical computational tool used to guide the rational design and optimization of new pleuromutilin derivatives. By establishing a mathematical correlation between the chemical structure of compounds and their biological activity, QSAR models can predict the efficacy of novel, unsynthesized analogues, thereby streamlining the drug discovery process.

Both 2D and 3D-QSAR models have been successfully developed for pleuromutilin derivatives. mdpi.comnih.gov A 2D-QSAR model, for instance, can establish a relationship between physicochemical properties and antibacterial activity through linear or non-linear equations. mdpi.com In one significant study, researchers collected a large dataset of 955 Minimum Inhibitory Concentration (MIC) values for various pleuromutilin derivatives to build robust QSAR models. mdpi.comnih.gov This effort resulted in a 2D-QSAR model with a predictive accuracy of 80% and a highly predictive 3D-QSAR model. The 3D model, developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), showed a strong correlation between the 3D structural features of the molecules and their antibacterial activity against strains like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net

Key statistical parameters validate the predictive power of these models. For example, a 3D-QSAR model yielded a non-cross-validated correlation coefficient (r²) of 0.9836 and a cross-validated correlation coefficient (q²) of 0.7986, indicating a high degree of reliability. mdpi.comnih.gov Such models provide visual and quantitative insights into the structural features that enhance or diminish antibacterial potency. For example, 3D-QSAR contour maps can indicate regions where bulky groups might decrease activity or where electronegative groups could be beneficial for inhibiting bacterial growth. mdpi.com

The practical utility of these models has been confirmed through synthesis. Based on predictions from their established QSAR models, scientists designed and synthesized novel pleuromutilin derivatives with thiol-functionalized side chains. One of the resulting compounds demonstrated exceptionally high activity against both S. aureus and MRSA, with MIC values below 0.0625 µg/mL, thus validating the predictive accuracy of the QSAR approach. mdpi.comnih.gov

Table 1: Statistical Parameters of a 3D-QSAR Model for Pleuromutilin Derivatives This table presents data from a study that developed QSAR models based on a dataset of 955 MIC values.

| Parameter | Value | Description | Reference |

| q² (Cross-validated) | 0.7986 | Indicates the internal predictive ability of the model. | mdpi.comnih.gov |

| r² (Non-cross-validated) | 0.9836 | Represents the correlation between the predicted and actual activities for the training set of compounds. | mdpi.comnih.gov |

| Number of Compounds in Dataset | 955 | The total number of derivative MIC values used to build and validate the model. | mdpi.comnih.gov |

| Model Type | 3D-QSAR | A model that considers the three-dimensional structure of the molecules. | mdpi.comnih.gov |

Design and Synthesis of Novel this compound Analogues and Pleuromutilin Derivatives

The core strategy for creating novel this compound analogues and pleuromutilin derivatives centers on the chemical modification of the C-14 side chain of the diterpene mutilin scaffold. mdpi.comnih.gov This approach has been extensively explored, leading to thousands of new compounds with varied antibacterial profiles. researchgate.net The natural product pleuromutilin itself has only modest antibacterial activity, but modifications to its C-14 glycolic acid side chain have yielded highly potent drugs, including this compound, tiamulin, valnemulin, and the systemic agent lefamulin. mdpi.comtandfonline.commdpi.com

Synthesis generally begins with pleuromutilin, which is isolated from the fermentation of fungi like Pleurotus mutilus. mdpi.commdpi.com A versatile intermediate, pleuromutilin tosylate, is often prepared, which allows for the subsequent introduction of various side chains through displacement reactions with N-, O-, and S-nucleophiles. nih.gov This has enabled the incorporation of a wide array of functional groups and heterocyclic rings.

Key structural modifications that have proven successful include:

Thioether Linkages: The introduction of a thioether group in the C-14 side chain is a cornerstone of pleuromutilin drug design and is known to dramatically enhance antibacterial activity. mdpi.comresearchgate.net

Nitrogen Heterocycles: Incorporating nitrogen-containing rings such as piperazine, pyrimidine (B1678525), and benzoxazole (B165842) has led to derivatives with potent activity against drug-sensitive and drug-resistant bacteria. tandfonline.comtandfonline.comresearchgate.nettandfonline.com For example, derivatives with a pyrimidine moiety showed excellent activity against MRSA. researchgate.net

Amine Functionalities: The addition of basic amine groups, particularly tertiary amines, is another strategy to improve potency. mdpi.comtandfonline.com Novel derivatives containing alkylamine and nitrogen heterocycle combinations have yielded compounds with outstanding activity against MRSA (MIC = 0.0625 µg/mL). tandfonline.comresearchgate.net

Urea (B33335)/Thiourea (B124793) Groups: Researchers have also synthesized derivatives containing urea or thiourea functionalities, with some compounds showing excellent activity against S. aureus. nih.gov

These synthetic efforts are aimed at optimizing the interaction of the C-14 side chain with the peptidyl transferase center (PTC) of the bacterial ribosome, the molecular target of this antibiotic class. mdpi.com

Table 2: Examples of Novel Pleuromutilin Derivatives and Their In Vitro Activity This table showcases a selection of synthesized derivatives with different C-14 side chain modifications and their corresponding antibacterial efficacy against key pathogens.

| Derivative Type | C-14 Side Chain Moiety | Pathogen | MIC (µg/mL) | Reference |

| Thiol-Functionalized | Dihydroquinolin-one | MRSA | < 0.0625 | mdpi.com |

| Nitrogen Heterocycle + Alkylamine | Nitrogen Heterocycle | MRSA (ATCC 43300) | 0.0625 | tandfonline.com |

| Urea-Functionalized | Phenyl-urea | S. aureus (ATCC 29213) | < 0.0625 | nih.gov |

| Benzoxazole-Containing | Substituted Benzoxazole | MRSA (ATCC 43300) | 0.125 | tandfonline.com |

| Pyrimidine-Containing | 4,6-Diamino-pyrimidine | MRSA | - | researchgate.net |

Note: A specific MIC value for the pyrimidine derivative against MRSA was not provided in the abstract, but it was noted for its excellent activity.

Strategies for Enhanced Antimicrobial Activity and Expanded Spectrum

A primary goal in the design of new pleuromutilin derivatives is to enhance their potency against target pathogens, particularly resistant strains like MRSA, and to expand their spectrum of activity to include Gram-negative bacteria.

Enhancing Activity Against Gram-Positive Bacteria: Structure-activity relationship (SAR) studies have consistently shown that the C-14 side chain is the most critical site for modification to boost potency. researchgate.net The presence of a thioether bond and a basic group in this side chain are key determinants of enhanced antibacterial activity. mdpi.com Introducing various heterocyclic rings, such as those containing polar groups, can also improve efficacy. researchgate.net For instance, linking the mutilin core to sulfonamides via a piperazinyl and thioether linkage was shown to improve both biological activity and water solubility. tandfonline.com The strategic introduction of fluorine atoms is another approach used in drug design to potentially enhance metabolic stability and binding affinity. mdpi.com

Expanding the Spectrum to Gram-Negative Bacteria: Pleuromutilins like this compound are typically inactive against Gram-negative bacteria, largely due to the presence of efflux pumps like AcrAB-TolC that expel the drug from the cell. mdpi.com A promising strategy to overcome this is to increase the number of primary amine groups and positive charges on the molecule. mdpi.commdpi.com This modification is thought to improve the drug's uptake and accumulation within Gram-negative bacteria. Following this strategy, researchers have developed novel pleuromutilin-polyamine conjugates. Some of these conjugates, which incorporate a longer-chain triamine or spermine (B22157) at C-22, have demonstrated activity against both the Gram-positive S. aureus and the Gram-negative Escherichia coli. mdpi.commdpi.com Another approach involves modifying the tricyclic core of the mutilin scaffold itself, which has shown promise in creating "extended spectrum pleuromutilins" (ESPs). nih.gov

Development of Systemic Pleuromutilin Derivatives (e.g., Lefamulin)

While early pleuromutilins were limited to veterinary or topical human use (like this compound), the rise of antimicrobial resistance created an urgent need for new classes of systemic antibiotics. nih.govoup.com This spurred the development of lefamulin (formerly BC-3781), the first pleuromutilin antibiotic approved for systemic use in humans, available in both intravenous (IV) and oral formulations. nih.govoup.comcontagionlive.com

Developed by Nabriva Therapeutics, lefamulin was approved by the U.S. FDA in 2019 for treating community-acquired bacterial pneumonia (CABP). oup.comingentaconnect.comfrontiersin.org Its development marks a significant milestone for the pleuromutilin class, demonstrating that the scaffold can be modified for safe and effective systemic administration. nih.gov Lefamulin retains the class's unique mechanism of action, inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosome. nih.govcontagionlive.com This unique target results in a low potential for cross-resistance with other major antibiotic classes. nih.govnih.gov

Lefamulin exhibits a broad spectrum of activity that is highly relevant for respiratory infections. It is potent against typical CABP pathogens like Streptococcus pneumoniae and Haemophilus influenzae, as well as atypical pathogens such as Mycoplasma pneumoniae and Legionella pneumophila. nih.govbsac-conference.com Crucially, its spectrum also includes an expanded list of challenging Gram-positive organisms, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. nih.gov Furthermore, in vitro data show its activity extends to multidrug-resistant pathogens responsible for sexually transmitted infections, including Neisseria gonorrhoeae and Mycoplasma genitalium. nih.govcontagionlive.com

Compound Name Index

Biochemical and Molecular Biological Characterization of Retapamulin Interaction

High-Affinity Ribosomal Binding Kinetics

The potent antimicrobial activity of retapamulin is fundamentally linked to its high-affinity binding to the bacterial ribosome. asm.org This strong interaction ensures effective inhibition of protein synthesis, which is the primary mechanism of its antibacterial action. asm.orgoup.com

Determination of Dissociation Constants (Kd)

The affinity of this compound for bacterial ribosomes has been quantified through the determination of its dissociation constant (Kd). Studies have shown that this compound binds to ribosomes from both Staphylococcus aureus and E. coli with a Kd of approximately 3 nM. asm.orgmedchemexpress.com This low dissociation constant signifies a very strong and stable interaction between the drug and its ribosomal target. asm.orgmedchemexpress.com The high binding affinity is a key factor contributing to the potent in vitro activity of this compound against various bacterial pathogens. asm.org

Table 1: Dissociation Constant (Kd) of this compound for Bacterial Ribosomes

| Bacterial Species | Dissociation Constant (Kd) |

|---|---|

| Staphylococcus aureus | ~3 nM asm.orgmedchemexpress.com |

| E. coli | ~3 nM asm.orgmedchemexpress.com |

Characterization of On-Rate and Off-Rate Kinetics

The kinetics of this compound binding to bacterial ribosomes, specifically the on-rate (k-on) and off-rate (k-off), have been investigated using competitive filter-binding assays with a radiolabeled pleuromutilin (B8085454) derivative. nih.gov These studies provide a more detailed understanding of the binding interaction beyond the equilibrium state described by the dissociation constant.

The on-rate describes how quickly the drug binds to its target, while the off-rate indicates how long the drug remains bound. xantec.comenzymlogic.com A slow off-rate, in particular, can contribute to a prolonged duration of action. xantec.com Kinetic data for this compound binding to E. coli and S. aureus ribosomes reveal a prolonged off-rate from S. aureus ribosomes, which is consistent with an induced-fit binding mechanism. nih.govpnas.org This suggests that the initial binding of this compound induces a conformational change in the ribosome, leading to a tighter and more stable complex. pnas.org

Table 2: Kinetic Parameters of this compound Binding to Bacterial Ribosomes

| Bacterial Species | On-Rate (k-on) (μM⁻¹ min⁻¹) | Off-Rate (k-off) (min⁻¹) |

|---|---|---|

| E. coli | 0.08 ± 0.01 nih.gov | 0.17 ± 0.01 nih.gov |

| S. aureus | 0.11 ± 0.02 nih.gov | 0.05 ± 0.01 nih.gov |

In Vitro Protein Synthesis Assays

The inhibitory effect of this compound on bacterial protein synthesis has been demonstrated through various in vitro assays. These experiments directly measure the impact of the compound on the translational machinery.

Inhibition of Bacterial Coupled Transcription/Translation in S30 Lysates

This compound has been shown to be a potent inhibitor of protein synthesis in a bacterial coupled transcription/translation assay using E. coli S30 lysates. nih.gov This system, which contains the necessary components for both transcription and translation, allows for the measurement of gene expression, often using a luciferase reporter gene. nih.gov In such assays, this compound effectively inhibits the production of the reporter protein, with a reported 50% inhibitory concentration (IC50) of 0.33 ± 0.02 μM in lysates from erythromycin-susceptible E. coli. nih.gov While this assay doesn't definitively separate effects on transcription from translation, the known mechanism of pleuromutilins points to a direct inhibition of the translation process. nih.gov

Interference with Cell-Free Protein Synthesis and Formylmethionine-Puromycin Synthesis

Consistent with the mechanism of other pleuromutilin derivatives, this compound interferes with cell-free protein synthesis. asm.org Early studies with related compounds demonstrated inhibition of the synthesis of formylmethionine-puromycin, a model reaction for the formation of the first peptide bond. asm.org This indicates that this compound, like other pleuromutilins, inhibits the peptidyl transferase activity of the ribosome. asm.org Furthermore, this compound has been found to partially inhibit the binding of the initiator tRNA, fMet-tRNA, to the ribosomal P-site, suggesting it interferes with the binding of the tRNA substrate. asm.orgnih.gov This partial inhibition is intriguing and suggests a non-competitive, allosteric component to the inhibition of tRNA binding. nih.govresearchgate.net

Ribosomal Footprinting Experiments to Delineate Binding Sites

Ribosomal footprinting is a powerful technique used to identify the specific binding site of a molecule on the ribosome. This method has been instrumental in delineating the interaction of this compound with its ribosomal target.

Experiments have shown that this compound specifically stalls ribosomes at the translation initiation sites of open reading frames (ORFs). nih.gov When E. coli cells are briefly treated with this compound, ribosome footprints are predominantly confined to the translation initiation sites of genes. nih.gov This specific arrest at the start codon has been leveraged in a technique called Ribo-RET, which uses this compound to map translation initiation sites across the genome. nih.govresearchgate.net

The binding site of this compound is located at the peptidyl transferase center (PTC) of the 50S ribosomal subunit. tga.gov.aupnas.org Crystallographic studies of related pleuromutilin derivatives complexed with the large ribosomal subunit show that their core structure is oriented in the A-site, while the C14 extension points towards the P-site. pnas.org This positioning within the PTC allows this compound to effectively block the formation of peptide bonds. nih.gov The footprinting data, combined with crystallographic evidence, confirms that this compound's binding site is distinct from that of macrolide antibiotics, explaining the lack of cross-resistance between these two classes of drugs. asm.org

Effects on Ribosome Biogenesis and Ribosomal RNA Turnover

This compound, a pleuromutilin antibiotic, exerts its antibacterial effects by targeting the bacterial ribosome. patsnap.com Beyond its primary role in inhibiting protein synthesis, this compound also impacts the assembly of ribosomal subunits and the stability of ribosomal RNA (rRNA). nih.govnih.gov

Specific Inhibition of 50S Subunit Biogenesis

This compound demonstrates a specific inhibitory effect on the formation of the 50S ribosomal subunit in bacteria such as Staphylococcus aureus. nih.govnih.gov This inhibition of the 50S subunit biogenesis has been confirmed through pulse-chase labeling experiments. nih.govnih.gov The antibiotic's binding to the 50S subunit interferes with the normal formation of active ribosomal units. drugbank.comresearchgate.net

Studies have shown that this compound's inhibitory effect on 50S subunit formation is concentration-dependent. In methicillin-sensitive S. aureus (MSSA), a higher concentration of the drug is needed to inhibit 50S formation compared to the concentration required to inhibit protein synthesis. nih.gov Conversely, in methicillin-resistant S. aureus (MRSA), the inhibition of both 50S subunit synthesis and translation occurs at similar concentrations of the antibiotic. nih.gov This suggests that while the primary mechanism is the inhibition of protein synthesis, the disruption of ribosome assembly is a significant secondary effect. nih.govresearchgate.net

**Table 1: Inhibitory Effects of this compound on *S. aureus***

| Strain | IC₅₀ for Protein Synthesis (ng/ml) | IC₅₀ for 50S Subunit Formation (ng/ml) |

|---|---|---|

| Wild-type (RN1786) | ~4 | ~20 |

| MRSA (A1024) | ~8 | ~8 |

Data derived from studies on the inhibition of translation and 50S ribosomal subunit formation in Staphylococcus aureus cells. nih.gov

Impact on 23S rRNA Amounts and Turnover

A direct consequence of the inhibition of 50S subunit synthesis by this compound is the turnover of 23S rRNA, a critical component of the large ribosomal subunit. nih.govnih.gov When the assembly of the 50S subunit is stalled, the unassembled 23S rRNA becomes susceptible to degradation by cellular ribonucleases. nih.gov

Research has demonstrated a reduction in the amount of 23S rRNA in both MSSA and MRSA strains when treated with this compound, while the levels of 16S rRNA (a component of the 30S subunit) remain unaffected. nih.govnih.gov This specificity further underscores that this compound's disruptive action is focused on the 50S subunit. nih.gov In the presence of this compound at a concentration of 10 ng/ml, approximately 25% of the 23S rRNA was observed to be lost in both MSSA and MRSA. nih.gov This degradation of 23S rRNA is accompanied by a notable increase in small RNA oligonucleotides. nih.gov

**Table 2: Effect of this compound on 23S rRNA in *S. aureus***

| Strain | This compound Concentration (ng/ml) | Reduction in 23S rRNA (%) |

|---|---|---|

| Wild-type (RN1786) | 10 | ~25 |

| MRSA (A1024) | 10 | ~25 |

Data from analysis of total RNA from S. aureus cells treated with this compound. nih.gov

Future Directions and Research Gaps in Retapamulin Studies

Exploration of Broader Antimicrobial Applications and Target Pathogens

While currently approved for topical use against S. aureus and S. pyogenes, retapamulin exhibits a broader in vitro spectrum of activity that warrants further exploration for expanded clinical applications. brieflands.com Studies have demonstrated its in vitro efficacy against a range of Gram-positive bacteria, including Streptococcus pneumoniae, Coagulase-Negative Staphylococci (CoNS), Streptococcus agalactiae, Streptococci viridans, Propionibacterium acnes, Corynebacterium spp., and Micrococcus spp. brieflands.com. It also shows activity against certain Gram-negative bacteria, specifically Haemophilus influenzae and Moraxella catarrhalis, and is effective against vancomycin-susceptible strains of Enterococcus faecium. brieflands.comnih.gov

Furthermore, this compound has demonstrated good in vitro activity against anaerobic Gram-positive cocci, such as Propionibacterium species (including those associated with acnes vulgaris), Fusobacterium species, Peptostreptococcus species, Prevotella species, and Porphyromonas species. brieflands.comnih.gov A significant advantage of this compound is its ability to maintain activity against bacterial strains that have developed resistance to other common antimicrobials, including methicillin (B1676495), erythromycin (B1671065), fusidic acid, mupirocin (B1676865), azithromycin, and levofloxacin. brieflands.comnih.govjkscience.org This characteristic positions this compound as a potential alternative, particularly for mupirocin-resistant strains where treatment options are becoming increasingly limited. brieflands.com Research gaps exist in exploring its systemic use, which is currently hindered by its oxidation by cytochrome P450, although other pleuromutilin (B8085454) derivatives like lefamulin (B1674695) have achieved systemic approval. brieflands.com This highlights the need for new formulations or derivatives of this compound with improved pharmacokinetic profiles to enable broader applications beyond topical infections, such as in respiratory tract infections or systemic infections.

Table 1: In Vitro Antimicrobial Spectrum of this compound Beyond Current Indications

| Pathogen Category | Specific Organisms | Key Activity Notes | Source |

| Gram-Positive Bacteria | Streptococcus pneumoniae, CoNS, S. agalactiae, Streptococci viridans, Propionibacterium acnes, Corynebacterium spp., Micrococcus spp. | Broad in vitro activity. Particularly active against Propionibacterium spp. associated with acne vulgaris. | brieflands.comnih.gov |

| Gram-Negative Bacteria | Haemophilus influenzae, Moraxella catarrhalis | Limited activity, but notable for these specific pathogens. | brieflands.comnih.gov |

| Anaerobic Gram-Positive Cocci | Peptostreptococcus species, Prevotella species, Porphyromonas species, Fusobacterium species | Good activity, comparable to co-amoxiclav, imipenem, metronidazole, and clindamycin (B1669177). | brieflands.comnih.gov |

| Enterococci | Vancomycin-susceptible Enterococcus faecium | Effective against susceptible strains. | brieflands.com |

| Resistant Strains | Methicillin-resistant S. aureus (MRSA), Mupirocin-resistant S. aureus, Fusidic acid-resistant S. aureus, Erythromycin-resistant strains, Azithromycin-resistant strains, Levofloxacin-resistant strains | Maintains activity against isolates resistant to various other antibiotic classes. | brieflands.comnih.govjkscience.org |

Advanced Strategies to Overcome Evolving Bacterial Resistance Mechanisms

Despite this compound's low potential for resistance development in vitro and rare target-specific cross-resistance with other antibiotic classes due to its distinct mode of action, bacterial resistance mechanisms are continuously evolving. europa.eunih.govnih.govbiospace.compatsnap.comnih.goveuropa.eu Understanding these mechanisms is crucial for developing advanced strategies to preserve this compound's efficacy.

Known resistance mechanisms to pleuromutilins, including this compound, involve:

Ribosomal Mutations: Nucleotide substitutions in ribosomal RNA (rRNA) or amino acid substitutions in ribosomal proteins, particularly ribosomal protein L3 (e.g., L3 S158 mutation in S. aureus), can directly interfere with antibiotic binding and peptide formation. brieflands.comeuropa.eueuropa.eunih.govdrugs.com

rRNA Methylation: The cfr gene, often plasmid-located, codes for an enzyme that methylates adenine (B156593) at position 2503 in the 23S rRNA. This methylation confers multi-resistance to phenicols, lincosamides, macrolides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPS phenotype). brieflands.comeuropa.eunih.govdrugs.com

Efflux Pumps: Non-specific efflux mechanisms, such as the ABC transporter vgaAv, can expel antibiotics from the bacterial cell, thereby reducing intracellular drug concentrations. brieflands.comeuropa.eueuropa.eunih.govdrugs.com

Enzymatic Inactivation: Although less common, enzymatic inactivation of the antibiotic can also contribute to resistance. brieflands.com

Future research aims to counteract these mechanisms through several strategies. The development of next-generation pleuromutilin derivatives is exploring modifications that can overcome efflux pump activity and extend the spectrum of activity to include difficult-to-treat pathogens like Enterobacteriaceae. nih.gov Combination therapies, particularly with efflux pump inhibitors, represent a promising avenue to restore or enhance this compound's potency against resistant strains. google.com Furthermore, rational drug design efforts are focused on creating derivatives with additional interactions within the ribosomal binding cavity, which could help bypass resistance conferred by mutations in ribosomal protein L3. asm.orgnih.gov

Table 2: Key Bacterial Resistance Mechanisms to Pleuromutilins

| Mechanism | Description | Example/Impact | Source |

| Ribosomal Mutations | Nucleotide substitutions in 23S rRNA or amino acid substitutions in ribosomal protein L3. | L3 S158 mutation in S. aureus can alter binding site conformation, reducing susceptibility. | brieflands.comeuropa.eueuropa.eunih.govdrugs.com |

| rRNA Methylation | Enzymatic methylation of 23S rRNA (e.g., A2503 by cfr gene). | Confers PhLOPS phenotype, leading to cross-resistance with other ribosomal-targeting antibiotics. | brieflands.comeuropa.eunih.govdrugs.com |

| Efflux Pumps | Active transport systems that expel antibiotics from the bacterial cell. | vgaAv (ABC transporter) can reduce intracellular this compound concentration. | brieflands.comeuropa.eueuropa.eunih.govdrugs.com |

| Enzymatic Inactivation | Bacterial enzymes directly modify or degrade the antibiotic. | Less common for pleuromutilins, but a general resistance mechanism. | brieflands.com |

Rational Design and Development of Next-Generation Pleuromutilins with Improved Profiles